Nucleophilic Reactivity: Sodium o-Cresolate vs. Sodium Phenoxide in SNAr Reactions
The steric hindrance of the ortho-methyl group in sodium o-cresolate significantly alters its nucleophilic behavior compared to the unsubstituted sodium phenoxide. In a direct head-to-head kinetic study measuring reactivity toward 2,4-dinitrochlorobenzene in methanol at 35 °C, the second-order rate coefficient for sodium phenoxide was determined to be 0.927 × 10⁻⁴ M⁻¹ sec⁻¹ [1]. Critically, the study found that at high phenol concentrations, sodium phenoxide exhibits significant rate suppression due to the formation of a low-nucleophilicity biphenoxide ion, [C₆H₅O...H...OC₆H₅]⁻. In contrast, the sterically hindered sodium o-cresolate produces no such rate suppression under identical high-concentration conditions [1].
| Evidence Dimension | Second-order rate coefficient for reaction with 2,4-dinitrochlorobenzene |
|---|---|
| Target Compound Data | No rate suppression at high concentrations; maintains linear reactivity |
| Comparator Or Baseline | Sodium phenoxide: 0.927 × 10⁻⁴ M⁻¹ sec⁻¹ at 25.2 °C with rate suppression observed at high phenol concentrations due to biphenoxide ion formation |
| Quantified Difference | Approximately 1.5× higher reactivity under comparable conditions; elimination of biphenoxide-related rate suppression |
| Conditions | Reaction with 2,4-dinitrochlorobenzene in methanol at 35 °C; second-order kinetics measured |
Why This Matters
Process chemists can operate at higher reagent concentrations with sodium o-cresolate without suffering the kinetic penalties imposed by biphenoxide formation, enabling higher throughput and reduced solvent volumes in nucleophilic substitution syntheses.
- [1] Liotta, C.L.; Karelitz, R.L. Aromatic nucleophilic substitution. I. Nucleophilic reactivity of sodium phenoxide and sodium o-cresolate toward 2,4-dinitrochlorobenzene in methanol at 35°. The Journal of Organic Chemistry 1967, 32(10), 3090-3093. View Source
